Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-
Brand Name: Vulcanchem
CAS No.: 113224-25-2
VCID: VC8338359
InChI: InChI=1S/C5H10N2O2S2/c1-11-5(4-7(8)9)6-2-3-10/h4,6,10H,2-3H2,1H3
SMILES: CSC(=C[N+](=O)[O-])NCCS
Molecular Formula: C5H10N2O2S2
Molecular Weight: 194.3 g/mol

Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-

CAS No.: 113224-25-2

Cat. No.: VC8338359

Molecular Formula: C5H10N2O2S2

Molecular Weight: 194.3 g/mol

* For research use only. Not for human or veterinary use.

Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- - 113224-25-2

Specification

CAS No. 113224-25-2
Molecular Formula C5H10N2O2S2
Molecular Weight 194.3 g/mol
IUPAC Name 2-[(1-methylsulfanyl-2-nitroethenyl)amino]ethanethiol
Standard InChI InChI=1S/C5H10N2O2S2/c1-11-5(4-7(8)9)6-2-3-10/h4,6,10H,2-3H2,1H3
Standard InChI Key AUPIYTYZVHDSGJ-UHFFFAOYSA-N
SMILES CSC(=C[N+](=O)[O-])NCCS
Canonical SMILES CSC(=C[N+](=O)[O-])NCCS

Introduction

Chemical Identity and Structural Characteristics

Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-, belongs to the class of nitroethenyl derivatives. Its IUPAC name reflects the presence of a methylthio group (SCH3-\text{SCH}_3), a nitro group (NO2-\text{NO}_2), and an ethanethiol moiety (CH2CH2SH-\text{CH}_2\text{CH}_2\text{SH}) connected via an amino linkage. The compound’s structure is characterized by the following features:

  • A central ethenyl (CH=CH-\text{CH}=\text{CH}-) backbone substituted with nitro and methylthio groups.

  • An amino group (NH-\text{NH}-) bridging the ethenyl and ethanethiol segments .

The stereoelectronic effects of the nitro group influence the compound’s reactivity, while the thiol and thioether functionalities contribute to its potential for oxidation and nucleophilic interactions .

Physicochemical Properties

The compound’s physicochemical profile, as derived from experimental and predicted data, is critical for understanding its behavior in pharmaceutical formulations:

PropertyValueMethod/Source
Molecular Weight194.28 g/molComputed via PubChem
Boiling Point316.9 ± 42.0 °CPredicted (ChemBK)
Density1.260 ± 0.06 g/cm³Predicted (ChemBK)
pKa9.67 ± 0.10Predicted (ChemBK)
SolubilityLimited data; likely low in water due to hydrophobic groupsN/A

The predicted boiling point suggests moderate thermal stability, while the density aligns with typical values for sulfur-containing organics. The pKa indicates weak acidity, likely attributable to the thiol group, which may participate in hydrogen bonding or redox reactions .

Synthesis and Preparation

While detailed synthetic protocols are proprietary, the compound is hypothesized to form during ranitidine synthesis via:

  • Nitroethenyl Intermediate Formation: Condensation of methylthioacetamide with nitroethane derivatives.

  • Amination: Reaction with 2-aminoethanethiol to introduce the thiol-containing side chain .

Key raw materials include methylthioacetamide and nitroethenyl precursors, while preparation products involve ranitidine and related analogs . The table below lists global suppliers of this impurity, highlighting its commercial availability for analytical standards:

SupplierLocationContact Info
ChemStrong Scientific Co.Chinasales@chem-strong.com
Guangzhou DreampharmChina3008233746@qq.com
Cato Research ChemicalsUnited Statescustomer@uwalab.com

These suppliers emphasize the compound’s role in quality control laboratories for HPLC and mass spectrometry analyses .

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